Comprehensive Technical Guide: 5-Methyl-4-nitro-1H-pyrazol-3-amine in Advanced Drug Discovery
Comprehensive Technical Guide: 5-Methyl-4-nitro-1H-pyrazol-3-amine in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 5-methyl-4-nitro-1H-pyrazol-3-amine (and its hydrochloride salt) serves as a highly versatile, multi-functional heterocyclic building block. Characterized by its five-membered pyrazole ring, an electron-withdrawing nitro group, and an electron-donating amine group, this compound is a critical intermediate in the synthesis of complex fused heterocycles. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, validated synthetic protocols, and its downstream applications in developing multi-kinase inhibitors and voltage-gated calcium channel (VGCC) modulators.
Physicochemical Profiling
Understanding the physical and chemical properties of 5-methyl-4-nitro-1H-pyrazol-3-amine is foundational for optimizing reaction conditions and ensuring reagent stability. The compound is frequently utilized as a hydrochloride salt to enhance its solubility and prevent premature oxidation of the primary amine[1].
| Property | Specification |
| Chemical Name | 5-methyl-4-nitro-1H-pyrazol-3-amine |
| CAS Registry Number | 76143-53-8[2] |
| Molecular Formula | C₄H₆N₄O₂ (Free base) / C₄H₇ClN₄O₂ (HCl salt)[1] |
| Molecular Weight | 142.12 g/mol (Free base) / 178.58 g/mol (HCl salt)[1] |
| Appearance | Crystalline solid[1] |
| Solubility | Highly soluble in water (HCl salt); soluble in polar aprotic solvents (e.g., DMF, DMSO)[1] |
| Stability | Generally stable under standard laboratory conditions; sensitive to strong acids, bases, and oxidizing agents[1] |
Mechanistic Chemistry & Reactivity Pathways
As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic push-pull dynamics of this molecule. The pyrazole core exhibits tautomerism, meaning the N-H proton can migrate between the two ring nitrogens. However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly lowers the electron density of the ring, making the adjacent primary amine less nucleophilic than a standard aliphatic amine.
Causality in Reactivity:
-
N-Protection: Because the primary amine (C3) is deactivated by the adjacent nitro group, nucleophilic substitution (e.g., alkylation or protection) preferentially occurs at the more nucleophilic pyrazole ring nitrogen when treated with a mild base.
-
Nitro Reduction: The nitro group at C4 is a latent amine. By reducing the nitro group, the molecule is converted into 3,4-diamino-5-methylpyrazole. This vicinal diamine structure is a powerful bis-nucleophile, perfectly primed for cyclization reactions with 1,3-dicarbonyls or other electrophiles to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo-diazepines.
Caption: Synthetic workflow from 5-methyl-4-nitro-1H-pyrazol-3-amine to advanced drug scaffolds.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is deliberate and mechanistically justified.
Protocol A: Regioselective N-Protection
This step is critical for directing downstream cyclization. We utilize 4-methoxybenzyl chloride (PMB-Cl) as the protecting group because it withstands subsequent reductive conditions but can be cleanly cleaved under acidic conditions later in the synthesis, as detailed in[3].
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride (1.0 eq)[3].
-
Solvation: Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) at room temperature with mechanical stirring. Rationale: DMF is a polar aprotic solvent that excellently solvates both the organic pyrazole and the inorganic base, facilitating an S_N2 reaction.
-
Basification: Slowly add Potassium carbonate (K₂CO₃) (2.1 eq) in portions over 40 minutes[3]. Rationale: K₂CO₃ serves a dual purpose—it neutralizes the hydrochloride salt to liberate the free base and deprotonates the pyrazole ring nitrogen without degrading the sensitive nitro group.
-
Alkylation: Add 4-methoxybenzyl chloride (1.0 eq) dropwise over 30 minutes[3]. Rationale: Slow addition is critical to suppress unwanted di-alkylation, ensuring mono-protection at the sterically favored pyrazole nitrogen.
-
Isolation: Stir the reaction system until completion (monitored by TLC/HPLC), quench with water, and extract with ethyl acetate.
Protocol B: Nitro Reduction to Vicinal Diamine
-
Reduction: Transfer the PMB-protected intermediate to a hydrogenation reactor. Suspend in methanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas at 1 atm. Stir at room temperature until hydrogen uptake ceases.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C is highly pyrophoric when dry.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the highly reactive 3,4-diamino-5-methylpyrazole derivative, ready for immediate cyclization.
Pharmacological Applications & Target Pathways
The true value of 5-methyl-4-nitro-1H-pyrazol-3-amine lies in its ability to generate privileged pharmaceutical scaffolds.
Application 1: Multi-Kinase Inhibitors in Oncology
Derivatives synthesized from this compound, specifically pyrazolo-diazepine structures, have shown profound efficacy as multi-kinase inhibitors[3]. By targeting abnormal kinase signaling pathways, these compounds disrupt cancer cell proliferation and angiogenesis, offering targeted therapies for complex malignancies[3].
Application 2: VGCC Modulators in Neuropathic Pain
Chronic neuropathic pain is a multifactorial disease driven by maladaptive neuroplasticity. Following nerve injury, the Cav α2δ-1 subunit of voltage-gated calcium channels (VGCC) is significantly upregulated in dorsal root ganglia (DRG) neurons[4]. This upregulation alters the distribution and excitability of VGCCs, leading to aberrant synaptic neurotransmission in the dorsal horn, manifesting clinically as allodynia and hyperalgesia[4].
Pyrazolo[1,5-a]pyrimidine derivatives, synthesized via the cyclization of 5-methyl-4-nitro-1H-pyrazol-3-amine, act as highly specific modulators[4]. By binding to and blocking the upregulated Cav α2δ-1 subunit, these drugs normalize channel function, effectively dampening the hyper-excitable pain signaling pathway[4].
Caption: Mechanism of action for pyrazole-derived VGCC modulators in neuropathic pain management.
References
- Google Patents. "CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain." Canadian Intellectual Property Office.
- Google Patents. "US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 5-methyl-4-nitro-1H-pyrazol-3-amine CAS#: 76143-53-8 [m.chemicalbook.com]
- 3. US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof - Google Patents [patents.google.com]
- 4. CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain - Google Patents [patents.google.com]
